
(2-Chloropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone
Overview
Description
“(2-Chloropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone” is a chemical compound with the molecular formula C9H9ClN2O2 and a molecular weight of 212.63 g/mol. It is offered by several suppliers for research use .
Synthesis Analysis
While there isn’t specific information available on the synthesis of “this compound”, related compounds have been synthesized using various methods. For instance, methyl 5-(2-chloropyridin-3-yl)pentanoates were prepared by condensation of 1,3-bis(silyloxy)-1,3-butadienes with 2-chloropyridine-3-carboxylic acid chloride .Scientific Research Applications
Synthesis and Antimicrobial Activity
One of the primary research applications of derivatives similar to "(2-Chloropyridin-3-yl)(3-hydroxyazetidin-1-yl)methanone" involves the synthesis of new pyridine derivatives and their evaluation for antimicrobial activities. Patel, Agravat, and Shaikh (2011) synthesized a series of pyridine derivatives, including compounds related to the query molecule, and tested their in vitro antimicrobial activity. These compounds showed variable and modest activity against investigated strains of bacteria and fungi, indicating their potential as antimicrobial agents (Patel, Agravat, & Shaikh, 2011).
Structural and Molecular Analysis
Research also extends to the structural and molecular analysis of related compounds. Lakshminarayana et al. (2009) focused on the crystal and molecular structure analysis of a compound with a similar structure, providing detailed insights into its crystallization and molecular interactions. This type of study is crucial for understanding the chemical and physical properties that could influence the compound's reactivity and potential applications (Lakshminarayana et al., 2009).
Anticancer and Antimicrobial Agents
Katariya, Vennapu, and Shah (2021) investigated novel biologically potent heterocyclic compounds for their anticancer and antimicrobial activities. The synthesized compounds, incorporating pyridine, oxazole, and pyrazoline moieties, were evaluated for their efficacy against cancer cell lines and pathogenic strains, demonstrating significant potential to overcome microbe resistance to pharmaceutical drugs (Katariya, Vennapu, & Shah, 2021).
Properties
IUPAC Name |
(2-chloropyridin-3-yl)-(3-hydroxyazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN2O2/c10-8-7(2-1-3-11-8)9(14)12-4-6(13)5-12/h1-3,6,13H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAIRMDXDTBROCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=C(N=CC=C2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




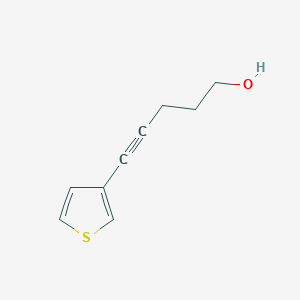

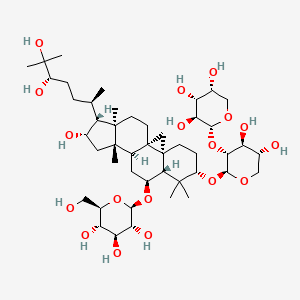

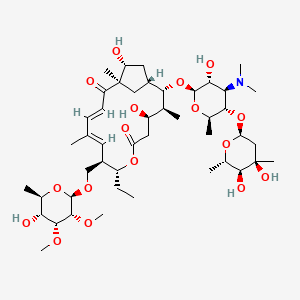
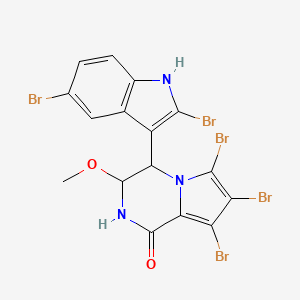
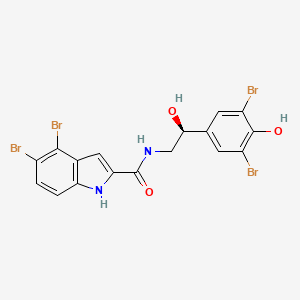


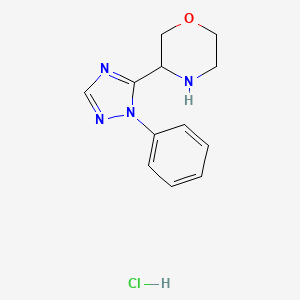
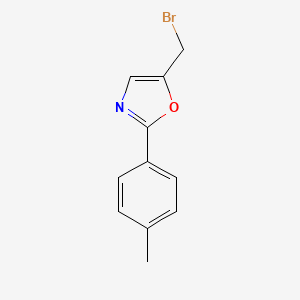
![3-(Chloromethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide](/img/structure/B1474410.png)
